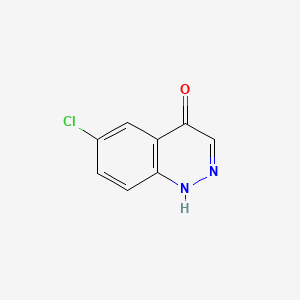
6-chlorocinnolin-4(1h)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-chlorocinnolin-4(1h)-one is a heterocyclic compound that belongs to the cinnoline family It is characterized by the presence of a chlorine atom at the 6th position and a hydroxyl group at the 4th position on the cinnoline ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-chlorocinnolin-4(1h)-one typically involves the chlorination of 4-cinnolinol. One common method is the direct chlorination using thionyl chloride or phosphorus pentachloride in the presence of a suitable solvent like dichloromethane. The reaction is usually carried out at room temperature to avoid decomposition of the product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions and yields. The use of automated systems ensures consistent quality and reduces the risk of contamination.
化学反应分析
Types of Reactions
6-chlorocinnolin-4(1h)-one undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert it into different hydro derivatives.
Substitution: The chlorine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride or lithium aluminum hydride are typically used as reducing agents.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide or thiourea.
Major Products Formed
Oxidation: Quinones
Reduction: Hydro derivatives
Substitution: Amino or thio derivatives
科学研究应用
6-chlorocinnolin-4(1h)-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It serves as a probe in biochemical assays to study enzyme activities.
Industry: Used in the manufacture of dyes and pigments due to its chromophoric properties.
作用机制
The mechanism of action of 6-chlorocinnolin-4(1h)-one involves its interaction with specific molecular targets. In biological systems, it can inhibit enzyme activities by binding to the active site or altering the enzyme’s conformation. This interaction can disrupt metabolic pathways, leading to the desired therapeutic effects.
相似化合物的比较
Similar Compounds
- 4-Chloro-6-cinnolinol
- 6-Bromo-4-cinnolinol
- 6-Chloro-4-quinolinol
Uniqueness
6-chlorocinnolin-4(1h)-one is unique due to the specific positioning of the chlorine and hydroxyl groups, which confer distinct chemical reactivity and biological activity. Compared to its analogs, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable compound for targeted applications.
生物活性
6-Chlorocinnolin-4(1H)-one is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including anticancer properties, enzymatic interactions, and other pharmacological effects based on recent research findings.
Chemical Structure and Properties
This compound is characterized by the presence of a chlorinated cinnoline moiety. Its chemical structure contributes to its interaction with biological targets, particularly in cancer therapy.
Anticancer Properties
Recent studies have indicated that this compound exhibits notable anticancer activity. It has been shown to interact with the NQO1 enzyme, which plays a crucial role in the metabolism of quinones and their derivatives. The activation of NQO1 leads to the reduction of quinones to hydroquinones, generating reactive oxygen species (ROS) that can induce apoptosis in cancer cells .
Table 1: Anticancer Activity of this compound
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MDA-MB-231 | 12.5 | Induction of apoptosis via ROS |
| T47D | 25.0 | NQO1-mediated reduction |
| HepG2 | 15.0 | Cell cycle arrest |
Enzymatic Interactions
The compound's interaction with enzymes such as NQO1 is critical for its biological activity. The enzymatic assay results show that it acts as a substrate for NQO1, leading to enhanced conversion rates compared to standard compounds like streptonigrin .
Table 2: Enzymatic Activity Comparison
| Compound | Conversion Rate (µmol NADPH/µmol NQO1/min) |
|---|---|
| This compound | 800 |
| Streptonigrin | 725 |
Study on Biological Activities
A comprehensive study evaluated the biological activities and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties of various derivatives of cinnolin compounds, including this compound. The study highlighted its favorable pharmacokinetic profile and low toxicity against normal cell lines while maintaining significant cytotoxicity against cancer cell lines .
Clinical Implications
The potential therapeutic applications of this compound extend beyond anticancer activity. Its ability to modulate enzymatic pathways suggests that it could be explored for treating various diseases where oxidative stress plays a role. Ongoing clinical trials are assessing its efficacy in combination therapies for cancer treatment .
属性
IUPAC Name |
6-chloro-1H-cinnolin-4-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5ClN2O/c9-5-1-2-7-6(3-5)8(12)4-10-11-7/h1-4H,(H,11,12) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVTBXYKGJHADSZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Cl)C(=O)C=NN2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5ClN2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.59 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














